

An In-Depth Technical Guide to the Synthesis of 6-TAMRA Cadaverine

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Compound of Interest

Compound Name: 6-TAMRA cadaverine

Cat. No.: B15556193

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **6-TAMRA cadaverine**, a vital fluorescent probe used in various biological and drug discovery applications. This document details the chemical pathway, experimental protocols, and characterization of the final product, presenting quantitative data in a clear and accessible format.

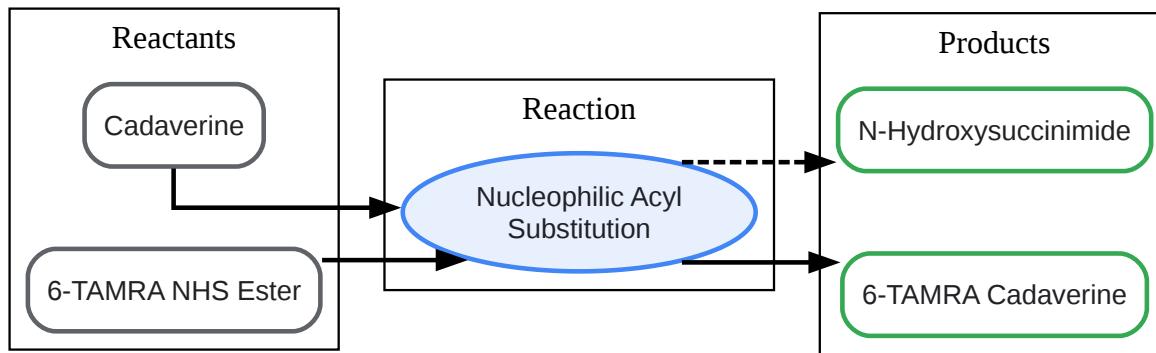
Introduction

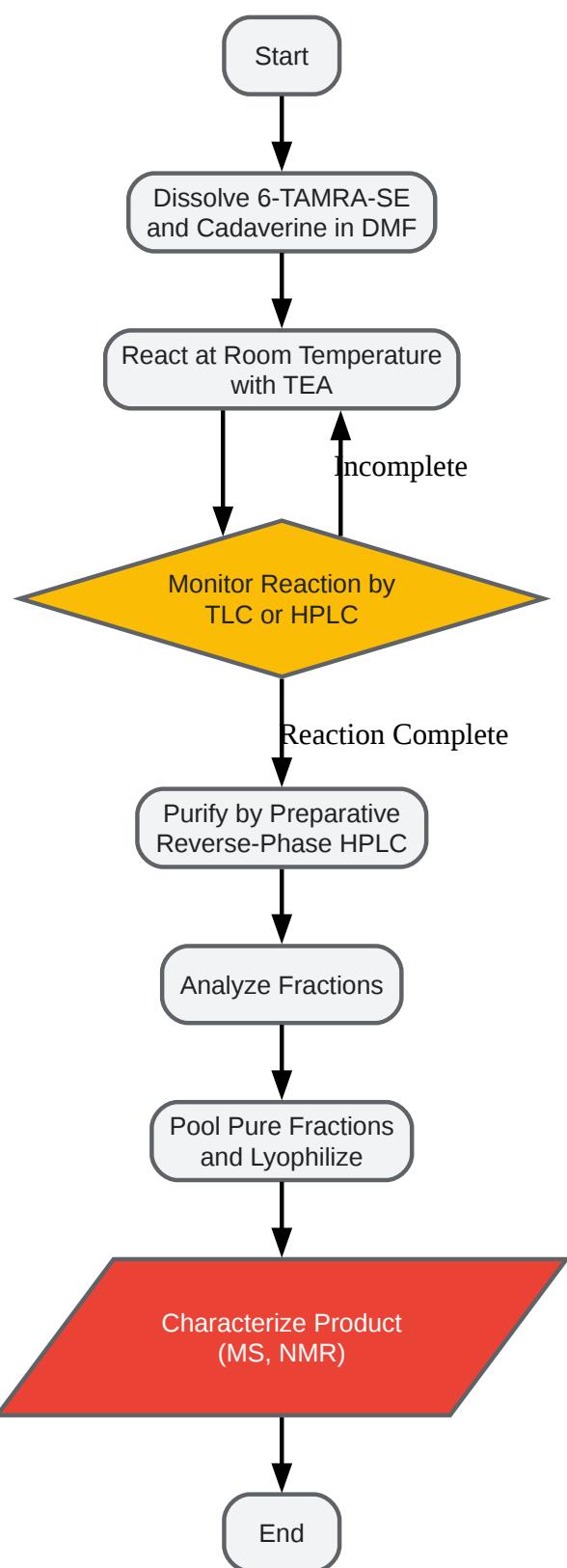
6-TAMRA (6-carboxytetramethylrhodamine) cadaverine is a fluorescent derivative of rhodamine, featuring a reactive primary amine. This amine group allows for its conjugation to various molecules, making it a valuable tool for fluorescently labeling biomolecules. One of its significant applications is as a substrate for transglutaminases, enzymes that catalyze the formation of isopeptide bonds. This property enables the specific labeling of proteins and peptides, facilitating studies of enzyme activity and protein-protein interactions.

Synthesis Pathway

The synthesis of **6-TAMRA cadaverine** is typically achieved through a nucleophilic acyl substitution reaction. The process involves the reaction of an activated form of 6-carboxytetramethylrhodamine, most commonly the N-hydroxysuccinimide (NHS) ester of 6-TAMRA (6-TAMRA-SE), with cadaverine (1,5-diaminopentane). The primary amine of

cadaverine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a stable amide bond.



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